molecular formula C7H4F2NaO2 B1303465 Sodium 3,5-difluorobenzoate CAS No. 530141-39-0

Sodium 3,5-difluorobenzoate

Cat. No.: B1303465
CAS No.: 530141-39-0
M. Wt: 181.09 g/mol
InChI Key: LHXHJIDRCSHUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3,5-difluorobenzoate is a chemical compound with the molecular formula C7H3F2NaO2. It is the sodium salt of 3,5-difluorobenzoic acid and is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions. This compound is commonly used in organic synthesis and has various applications in different fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3,5-difluorobenzoate is typically synthesized by reacting 3,5-difluorobenzoic acid with a base such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous medium, and the resulting sodium salt is isolated by evaporation or crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted benzoates depending on the nucleophile.

    Reduction: 3,5-difluorobenzyl alcohol or 3,5-difluorobenzaldehyde.

    Oxidation: 3,5-difluorobenzoic acid derivatives.

Scientific Research Applications

Sodium 3,5-difluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3,5-difluorobenzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Sodium 2,4-difluorobenzoate
  • Sodium 2,6-difluorobenzoate
  • Sodium 3,4-difluorobenzoate
  • Sodium 2,5-difluorobenzoate

Comparison: Sodium 3,5-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and properties. Compared to other difluorobenzoates, it may exhibit different reactivity patterns and applications, making it a distinct and valuable compound in various fields of research and industry .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Sodium 3,5-difluorobenzoate, and how can purity be optimized?

this compound is typically synthesized via neutralization of 3,5-difluorobenzoic acid with sodium hydroxide. Key steps include:

  • Acid Preparation : Recrystallization of 3,5-difluorobenzoic acid (CAS 455-40-3) to ≥98% purity, confirmed by melting point analysis (mp ~145–148°C) .
  • Neutralization : Reacting the acid with NaOH in aqueous ethanol under reflux, followed by solvent evaporation and vacuum drying .
  • Purity Optimization : Use high-resolution NMR (¹⁹F and ¹H) to detect residual solvents or unreacted acid. Column chromatography (silica gel, ethyl acetate/hexane) may refine purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹⁹F NMR : Detects fluorine environments (δ ≈ -110 to -120 ppm for meta-fluorine) .
  • IR Spectroscopy : Confirms carboxylate formation (loss of -COOH stretch at ~1700 cm⁻¹, appearance of symmetric/asymmetric COO⁻ stretches at ~1400/1600 cm⁻¹) .
  • Elemental Analysis : Validate Na content (theoretical ~12.8%) to confirm stoichiometry .

Q. What are the critical physicochemical properties influencing experimental handling?

  • Solubility : Highly soluble in water (>200 g/L at 25°C) and polar aprotic solvents (DMF, DMSO). Limited solubility in non-polar solvents .
  • Stability : Hygroscopic; store in inert atmospheres (argon) at 4°C to prevent hydrolysis. Decomposes above 300°C .
  • Hazard Profile : Irritant (wear gloves/eye protection); avoid inhalation (dust control via fume hood) .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry, and what methodologies validate complex formation?

  • Complex Synthesis : React with transition metal salts (e.g., CoCl₂·6H₂O) in ethanol/water to form [M(3,5-DFB)_n] complexes. Adjust pH (6–8) to prevent ligand hydrolysis .
  • Validation Techniques :

  • X-ray Diffraction : Resolve crystal structures using SHELX software (e.g., monoclinic P2₁/c space group for Co(II) complexes) .
  • Magnetic Susceptibility : Confirm paramagnetic behavior in octahedral Co(II) complexes .

Q. What role does density functional theory (DFT) play in studying this compound’s electronic properties?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the benzoate ring .
  • HOMO-LUMO Gaps : Correlate with reactivity (e.g., ΔE ≈ 5.2 eV predicts moderate charge-transfer activity) .
    • Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

  • Antibacterial Assays :

  • Broth Microdilution : Test metal complexes against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (e.g., 16–32 µg/mL for Co(II) complexes) .
  • Enzyme Inhibition : Use UV-Vis kinetics to assess inhibition of acetylcholinesterase (IC₅₀ ≈ 0.8–1.2 µM) .
    • Controls : Include sodium benzoate and free ligand to isolate metal-specific effects .

Q. What crystallographic challenges arise in resolving this compound structures, and how are they addressed?

  • Crystal Growth : Use slow evaporation from DMF/water (1:3) to obtain single crystals. Decarbonate solvents to avoid carbonate co-crystallization .
  • Data Collection : Employ high-flux synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. SHELXL refinement with twin-law corrections may resolve disorder .
  • Validation : Check R-factors (R₁ < 5%) and electron density maps for missing solvent molecules .

Q. Methodological Notes

  • Contradictions : While sodium 2,5-difluorobenzoate ( ) shares handling protocols, the 3,5-isomer’s higher symmetry may alter crystallization behavior .
  • Excluded Sources : Commercial catalogs (e.g., ) are cited only for synthesis context, not as authoritative data.

Properties

CAS No.

530141-39-0

Molecular Formula

C7H4F2NaO2

Molecular Weight

181.09 g/mol

IUPAC Name

sodium;3,5-difluorobenzoate

InChI

InChI=1S/C7H4F2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);

InChI Key

LHXHJIDRCSHUDC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)O.[Na]

Key on ui other cas no.

530141-39-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.